![molecular formula C21H18N4S2 B11494429 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-](/img/structure/B11494429.png)

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

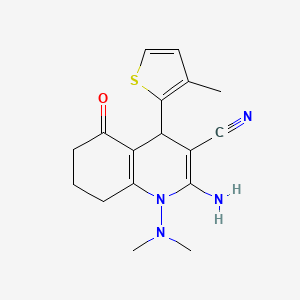

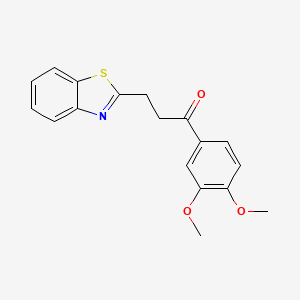

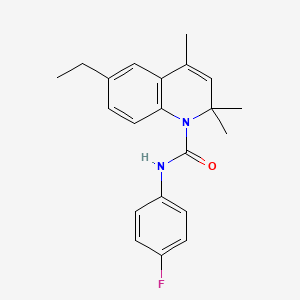

3H-Thiazolo[4,5-d]pyrimidin-2-thion, 7-(2,3-Dihydroindol-1-yl)-5-ethyl-3-phenyl-, ist eine heterocyclische Verbindung, die die Strukturmerkmale von Thiazol, Pyrimidin und Indol vereint. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie von großem Interesse. Das Vorhandensein mehrerer kondensierter Ringe und funktioneller Gruppen macht sie zu einem vielseitigen Gerüst für die Entwicklung neuer Therapeutika.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3H-Thiazolo[4,5-d]pyrimidin-2-thion-Derivaten beinhaltet typischerweise die Reaktion von 4-Amino-5-brom-2-chlor-6-methylpyrimidin mit Schwefelkohlenstoff in Gegenwart von Kaliumhydroxid in Dimethylformamid. Diese Reaktion liefert 5-Chlor-7-methylthiazolo[4,5-d]pyrimidin-2-thion, das weiter am Schwefelatom mit verschiedenen Alkylhalogeniden in Gegenwart von Triethylamin in Acetonitril alkyliert werden kann .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsyntheseprozesse, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

3H-Thiazolo[4,5-d]pyrimidin-2-thion-Derivate unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom in der Thiongruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.

Substitution: Das Chloratom im Pyrimidinring kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Palladium auf Kohlenstoff mit Wasserstoffgas oder Natriumborhydrid.

Substitution: Nukleophile wie Morpholin oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Thiazolo[4,5-d]pyrimidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukte bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Zeigt antimikrobielle, antivirale und Antitumoraktivitäten.

Medizin: Potenzielle Therapeutika zur Behandlung von bakteriellen Infektionen, Viruserkrankungen und Krebs.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3H-Thiazolo[4,5-d]pyrimidin-2-thion-Derivaten beinhaltet die Interaktion mit verschiedenen molekularen Zielstrukturen:

Antimikrobielle Aktivität: Hemmt bakterielle Enzyme und stört die Zellwandsynthese.

Antivirale Aktivität: Stört die Virusreplikation durch das Targeting von viralen Enzymen.

Antitumoraktivität: Hemmt die Zellproliferation durch das Targeting spezifischer Kinasen und die Störung des Zellzyklusfortschritts.

Wirkmechanismus

The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other compounds with anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit ähnlichen biologischen Aktivitäten.

Thiazolo[3,2-b][1,2,4]triazol: Zeigt antimikrobielle und Antitumoraktivitäten.

Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin: Bekannt für seine antimikrobiellen Eigenschaften.

Einzigartigkeit

3H-Thiazolo[4,5-d]pyrimidin-2-thion, 7-(2,3-Dihydroindol-1-yl)-5-ethyl-3-phenyl-, zeichnet sich durch seine einzigartige Kombination von Thiazol-, Pyrimidin- und Indolringen aus, die ein breites Spektrum an biologischen Aktivitäten verleihen und es zu einem vielseitigen Gerüst für die Medikamentenentwicklung machen.

Eigenschaften

Molekularformel |

C21H18N4S2 |

|---|---|

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C21H18N4S2/c1-2-17-22-19(24-13-12-14-8-6-7-11-16(14)24)18-20(23-17)25(21(26)27-18)15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3 |

InChI-Schlüssel |

IKEWWSLRVXHTBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-ethane-1,2-diylbis[2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide]](/img/structure/B11494348.png)

![3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11494354.png)

![N-[5-chloro-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11494368.png)

![ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11494369.png)

![4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494377.png)

![Ethyl 4-({[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11494387.png)

![2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11494396.png)

![4-chloro-2-phenyl-5-(4-{[2-(trifluoromethyl)phenyl]carbonyl}piperazin-1-yl)pyridazin-3(2H)-one](/img/structure/B11494399.png)

![2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11494402.png)

![11-(2-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494409.png)

![N'-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylisonicotinohydrazide](/img/structure/B11494419.png)